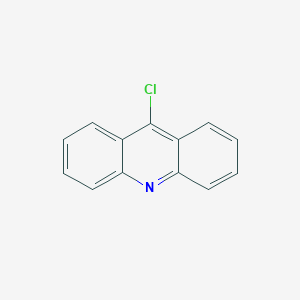

9-Chloroacridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-chloroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXINCHFOLVVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061622 | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-69-8 | |

| Record name | 9-Chloroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloroacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 9-chloroacridine, a critical precursor in the development of various pharmaceutical compounds. The primary focus is on the efficient and widely utilized method starting from N-phenylanthranilic acid. This guide details the underlying chemical principles, comprehensive experimental protocols, and quantitative data to support research and development efforts.

Introduction

9-Chloroacridine is a key heterocyclic intermediate renowned for its role in the synthesis of a wide array of biologically active molecules, including antimalarial, antibacterial, and anticancer agents.[1][2] Its planar structure allows it to intercalate with DNA, a property exploited in the design of chemotherapeutics.[3] The synthesis from N-phenylanthranilic acid via a one-pot reaction with phosphorus oxychloride (POCl₃) is a robust and high-yielding method, making it a preferred route in both academic and industrial settings.[4][5] This reaction proceeds through an initial cyclization to form an acridone intermediate, which is subsequently chlorinated.

Synthetic Pathway and Mechanism

The conversion of N-phenylanthranilic acid to 9-chloroacridine is typically achieved in a one-pot synthesis using phosphorus oxychloride (POCl₃), which serves as both a dehydrating agent for the initial cyclization and a chlorinating agent for the subsequent conversion.

The overall reaction can be depicted as follows:

-

Intramolecular Cyclization (Friedel-Crafts Acylation): N-phenylanthranilic acid undergoes an intramolecular electrophilic substitution reaction in the presence of POCl₃. The POCl₃ activates the carboxylic acid group, facilitating the attack of the adjacent phenyl ring to form the tricyclic acridone structure.

-

Chlorination: The resulting acridone tautomerizes to its enol form, 9-hydroxyacridine. This hydroxyl group is then substituted by a chlorine atom from the phosphorus oxychloride, yielding the final product, 9-chloroacridine.

The logical flow of this synthetic process is illustrated in the diagram below.

Caption: Synthetic workflow for 9-Chloroacridine from N-phenylanthranilic acid.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of 9-chloroacridine.

| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |

| Starting Material | N-phenylanthranilic acid | N-phenylanthranilic acid | N-phenylanthranilic acid |

| Reagent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |

| Scale (Start Material) | 50 g (0.23 mol) | 2.3 g (11 mmol) | Not specified |

| Reagent Molar Ratio | ~7.6 equivalents | ~4.5 equivalents | Not specified (10 mL used) |

| Initial Temperature | 85–90°C | 120°C (carefully heated) | 100°C (reflux) |

| Final Temperature | 135–140°C | 120°C | 100°C |

| Reaction Time | 2 hours | 1.5 hours | 3–5 hours |

| Work-up | Poured into NH₃/ice/CHCl₃ | Poured onto ice, neutralized with NaOH | Poured into ice-water, neutralized with NaOH |

| Reported Yield | ~100% (crude) | 95% | 38% (two-step total) |

| Melting Point (°C) | 117–118 (crude), 119-120 (pure) | Not specified | 119.2–119.8 |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 9-chloroacridine. The primary protocol is adapted from the well-established procedure in Organic Syntheses, which is noted for its reliability and high yield.[4]

This method is adapted from Organic Syntheses, Coll. Vol. 3, p.209 (1955); Vol. 24, p.28 (1944).[4]

Materials:

-

N-phenylanthranilic acid (50 g, 0.23 mol)

-

Phosphorus oxychloride (POCl₃), freshly distilled (160 mL, 270 g, 1.76 mol)

-

Concentrated ammonia solution

-

Chloroform (CHCl₃)

-

Calcium chloride (CaCl₂), anhydrous

-

Ice

Equipment:

-

500-mL round-bottomed flask

-

Water-cooled condenser

-

Water bath and oil bath

-

Vacuum distillation setup

-

Large beaker (1-L)

-

Separatory funnel

-

Mechanical stirrer

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask fitted with a water-cooled condenser, combine N-phenylanthranilic acid (50 g) and phosphorus oxychloride (160 mL).[4]

-

Initial Heating: Slowly heat the mixture on a water bath to 85–90°C over approximately 15 minutes. A vigorous reaction will begin. Immediately remove the flask from the heat source. If the reaction becomes too violent, briefly immerse the flask in a cold water bath.[4]

-

Sustained Heating: After the initial vigorous boiling subsides (5–10 minutes), place the flask in an oil bath. Raise the bath temperature to 135–140°C and maintain it for 2 hours.[4]

-

Reagent Removal: After cooling, remove the excess phosphorus oxychloride by distillation under vacuum (approx. 50 mm) using an oil bath at 140–150°C.[4]

-

Work-up and Isolation:

-

Caution: 9-chloroacridine is sensitive to hydrolysis and is an irritant.[4] Perform the following steps in a well-ventilated fume hood.

-

Pour the cooled, viscous residue into a well-stirred mixture of concentrated ammonia solution (200 mL), crushed ice (500 g), and chloroform (200 mL).[4]

-

Rinse the reaction flask with a small amount of the chloroform-ammonia mixture to recover all product.

-

Continue stirring for about 30 minutes until all solid has dissolved.

-

Transfer the mixture to a separatory funnel and separate the chloroform layer. Extract the aqueous layer with an additional 40 mL of chloroform.[4]

-

-

Drying and Concentration: Combine the chloroform extracts and dry over anhydrous calcium chloride (10 g). Filter the solution and remove the chloroform by distillation.[4]

-

Final Product: Dry the resulting greenish-gray powder at 70°C for 20 minutes. The yield of crude 9-chloroacridine is approximately 50 g (nearly theoretical), with a melting point of 117–118°C.[4]

Purification (Optional): To obtain pure 9-chloroacridine, dissolve the crude product in a minimal amount of boiling alcohol. Add 0.5% ammonia solution until the solution becomes slightly milky. Add a small amount of activated carbon (e.g., Norit), filter the hot solution quickly, and immediately cool the filtrate in an ice bath. White crystals of pure 9-chloroacridine will form (m.p. 119–120°C).[4]

This method provides an alternative work-up procedure using n-hexane for extraction.[5]

Materials:

-

N-phenylanthranilic acid (2.3 g, 11 mmol)

-

Phosphorus oxychloride (POCl₃) (5 mL, 50 mmol)

-

2 M Sodium hydroxide (NaOH) solution

-

n-Hexane

-

Ice

Procedure:

-

Reaction: In a suitable flask, carefully heat a mixture of N-phenylanthranilic acid (2.3 g) and POCl₃ (5 mL) at 120°C for 1.5 hours.[5]

-

Work-up: After cooling to room temperature, pour the mixture onto crushed ice. Neutralize the solution to pH 7 with 2 M NaOH solution.[5]

-

Extraction: Transfer the neutralized solution to a 1-L Erlenmeyer flask and add n-hexane (300 mL). Stir the mixture vigorously for 12 hours to facilitate the transfer of 9-chloroacridine into the organic phase.[5]

-

Isolation: Separate the yellow organic layer and evaporate the solvent under reduced pressure to yield 9-chloroacridine as a yellow powder (2.2 g, 95% yield).[5]

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

9-Chloroacridine: An irritant, particularly to the eyes. It is also sensitive to hydrolysis in neutral or acidic conditions.[4]

-

Reaction Vigor: The initial reaction between N-phenylanthranilic acid and POCl₃ can be vigorous. Careful heating and readiness to cool the reaction are essential.[4]

This guide provides a comprehensive framework for the synthesis of 9-chloroacridine. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

References

9-Chloroacridine: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of 9-Chloroacridine, a pivotal scaffold in medicinal chemistry and drug development.

Introduction

9-Chloroacridine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its planar tricyclic structure and the reactive chlorine atom at the 9-position make it a versatile building block for the development of therapeutic agents with applications ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Chloroacridine, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating key cellular signaling pathways.

Chemical and Physical Properties

9-Chloroacridine presents as a green to brown solid and is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈ClN | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

| CAS Number | 1207-69-8 | [1] |

| Melting Point | 116-120 °C | [2] |

| Boiling Point | ~379.4 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.3 g/cm³ (Predicted) | [2] |

| Appearance | Green to brown solid | [2] |

Spectroscopic Data

The structural elucidation of 9-Chloroacridine is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| The proton NMR spectrum of 9-Chloroacridine typically exhibits signals in the aromatic region, corresponding to the protons on the acridine core. | The carbon NMR spectrum provides characteristic chemical shifts for the thirteen carbon atoms of the acridine ring system. |

Detailed spectral data can be accessed through databases such as PubChem and SpectraBase.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of 9-Chloroacridine displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for C-H stretching of the aromatic rings and C-Cl stretching.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis of 9-Chloroacridine typically shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[1][2]

Experimental Protocols

Synthesis of 9-Chloroacridine

A common and effective method for the synthesis of 9-Chloroacridine involves the reaction of N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl₃).

Materials:

-

N-phenylanthranilic acid or Acridone

-

Phosphorus oxychloride (freshly distilled)

-

Chloroform

-

Concentrated ammonia solution

-

Ice

-

Calcium chloride

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, mix N-phenylanthranilic acid (or acridone) with an excess of phosphorus oxychloride.

-

Slowly heat the mixture on a water bath to 85–90 °C. A vigorous reaction will occur. Remove the flask from the heat and moderate the reaction by cooling if necessary.

-

After the initial reaction subsides, heat the mixture in an oil bath at 135–140 °C for 2 hours.

-

Remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Cool the residue and carefully pour it into a well-stirred mixture of concentrated ammonia solution, crushed ice, and chloroform.

-

Ensure all the solid dissolves in the chloroform layer. Separate the chloroform layer and extract the aqueous layer with additional chloroform.

-

Combine the chloroform extracts, dry over calcium chloride, and filter.

-

Remove the chloroform by distillation to obtain crude 9-Chloroacridine.

Purification:

-

Dissolve the crude product in a minimal amount of boiling alcohol.

-

Add 0.5% ammonia solution until the solution becomes milky.

-

Add activated charcoal (e.g., Norit) and filter the hot solution.

-

Immediately cool the filtrate in an ice bath to crystallize the pure 9-Chloroacridine.

-

Collect the white crystals by filtration. The melting point of the purified product is 119–120 °C.

References

9-Chloroacridine: A Pivotal Intermediate in Contemporary Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[1][2] At the heart of the synthesis of many of these potent therapeutic agents lies 9-chloroacridine, a highly reactive and versatile chemical intermediate. Its unique planar structure allows for intercalation into DNA, and its reactivity at the 9-position enables the introduction of diverse functional groups, leading to a wide array of derivatives with tailored biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 9-chloroacridine in drug development, complete with experimental protocols and quantitative data to support researchers in this field.

Synthesis of 9-Chloroacridine

The primary and most common method for synthesizing 9-chloroacridine is through the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[3][4] This process is a crucial first step in the journey to creating more complex acridine derivatives.

A general workflow for the synthesis of 9-chloroacridine and its subsequent derivatization is depicted below:

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. kronika.ac [kronika.ac]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

9-Chloroacridine and its Derivatives: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic framework, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with a wide array of biological activities. Among these, 9-chloroacridine serves as a crucial intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 9-chloroacridine and its derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of 9-Chloroacridine Derivatives

The primary route to a vast number of biologically active acridine derivatives commences with the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring. 9-Chloroacridine itself is typically synthesized from N-phenylanthranilic acid through a cyclization reaction using phosphorus oxychloride (POCl₃)[1][2]. This versatile precursor readily reacts with a variety of nucleophiles, including amines, phenols, and hydrazides, to yield a diverse library of 9-substituted acridines.

A general synthetic scheme involves the reaction of 9-chloroacridine with an appropriate amine or phenol in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction[3]. For instance, the synthesis of 9-anilinoacridine derivatives is achieved by reacting 9-chloroacridine with the corresponding aniline[3]. Similarly, reaction with amino acids or their esters leads to the formation of N-(9-acridinyl) amino acid derivatives[4].

More complex derivatives can be prepared through multi-step synthetic pathways. For example, 9-aminoacridine-4-carboxamide derivatives are synthesized by first chlorinating 9-oxoacridine-4-carboxylic acid, followed by reaction with an amine to form an amide, and finally, substitution of the 9-chloro group with another amine[5].

General Synthetic Workflow for 9-Substituted Acridine Derivatives

Caption: General synthesis of 9-substituted acridine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 9-chloroacridine have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer properties of acridine derivatives are the most extensively studied. Their primary mechanism of action involves the intercalation of the planar acridine ring between the base pairs of DNA, leading to cell cycle arrest and apoptosis[1][6]. Furthermore, many 9-substituted acridines are potent inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.[7][8]

For example, a series of 9-aminoacridine derivatives have shown significant in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[1][9] Structure-activity relationship (SAR) studies have revealed that substitutions on both the acridine ring and the 9-amino side chain can significantly influence the cytotoxic potency.[9][10] For instance, the presence of an electron-donating group at the C2 position of the acridine ring has been shown to enhance anticancer activity[10].

| Compound Type | Cancer Cell Line | Activity (IC₅₀/CTC₅₀) | Reference |

| 9-Aminoacridine derivatives | Lung (A-549) | 18.75 - 36.25 µg/ml | [1] |

| Cervical (HeLa) | 13.75 - 31.25 µg/ml | [1] | |

| 9-Aminoacridine-4-carboxamides | Lung (A-549) | ~100 µg/ml | [5] |

| Cervical (HeLa) | ~47.50 µg/ml | [5] | |

| Chloroacridine derivatives | Melanoma (amelanotic) | High sensitivity | [11] |

Table 1: Anticancer Activity of Selected 9-Chloroacridine Derivatives

Proposed Mechanism of Anticancer Action

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 8. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 9-Chloroacridine: A Technical Guide

Introduction

9-Chloroacridine is a halogenated derivative of acridine, a tricyclic aromatic heterocycle. It has garnered significant attention in synthetic and medicinal chemistry, primarily serving as a crucial intermediate for the synthesis of a wide array of acridine-based compounds with diverse biological activities. The reactivity of the chlorine atom at the 9-position makes it a versatile scaffold for developing pharmaceuticals, including antibacterial, antimalarial, anticancer, and antiviral agents.[1] The planar structure of the acridine ring system allows these molecules to intercalate with DNA, a mechanism central to their biological function.[1][2] This guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of 9-Chloroacridine for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of 9-chloroacridine is intrinsically linked to the parent compound, acridine, which was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[3] The development of synthetic methods for the acridine core, such as the Bernthsen acridine synthesis first reported in 1878 and 1884, paved the way for the creation of various derivatives.[4][5][6]

The synthesis of 9-chloroacridine itself became a pivotal step in the production of more complex acridine compounds. One of the well-established methods involves the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[2][7][8] This N-phenylanthranilic acid is often prepared via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[8][9] The importance of 9-chloroacridine surged during World War II with the widespread use of the acridine-based antimalarial drug mepacrine (Quinacrine), as 9-chloroacridine is a key precursor in its synthesis.[3]

Physicochemical Properties of 9-Chloroacridine

The key quantitative data for 9-chloroacridine are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₈ClN[10] |

| Molecular Weight | 213.7 g/mol [10] |

| Melting Point | 116-120 °C[11] |

| Boiling Point | 346.74 °C (estimate)[11] |

| Density | 1.1961 g/cm³ (estimate)[11] |

| Refractive Index | 1.5868 (estimate)[11] |

| Appearance | Fine yellow needle-like crystals[11] |

Synthesis and Experimental Protocols

Several synthetic routes to 9-chloroacridine have been developed. The most common methods start from N-phenylanthranilic acid or acridone.

Synthesis from N-phenylanthranilic Acid

This is a widely used laboratory and industrial method. It involves a two-step process starting from aniline and o-chlorobenzoic acid.

Step 1: Ullmann Condensation to form N-phenylanthranilic acid

This reaction involves the copper-catalyzed coupling of aniline and o-chlorobenzoic acid.[8]

-

Experimental Protocol:

-

A mixture of aniline (7.4 ml, 0.08 mol) and o-chlorobenzoic acid (6.3 g, 0.04 mol) is prepared.[2]

-

Sodium acetate and copper powder are added as the catalyst and base.[12]

-

The mixture is refluxed in a high-boiling polar solvent such as Dimethylformamide (DMF) for 6-8 hours.[9][12]

-

After cooling, the reaction mixture is worked up to isolate the N-phenylanthranilic acid.

-

The typical yield for this step is around 74%, with a melting point of 182-183 °C.[2]

-

Step 2: Cyclization to 9-Chloroacridine

The N-phenylanthranilic acid is then cyclized using a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).[2][7]

-

Experimental Protocol:

-

N-phenylanthranilic acid (5 g, 0.023 mol) is mixed with freshly distilled phosphorus oxychloride (16 ml, 0.176 mol) in a round-bottomed flask fitted with a condenser.[2]

-

The mixture is heated under reflux for 2 hours at 135-140 °C.[13]

-

The excess phosphorus oxychloride is removed by distillation under vacuum.[13]

-

The residue is cooled and then carefully poured into a mixture of concentrated ammonia solution, ice, and chloroform.[13]

-

The chloroform layer containing the product is separated, dried, and the solvent is evaporated to yield crude 9-chloroacridine.

-

The product can be purified by recrystallization or column chromatography.[11] This method typically results in a high yield of 85-90%.[2]

-

Synthesis from Acridone

An alternative route involves the direct chlorination of acridone, which can be synthesized via the cyclization of N-phenylanthranilic acid in the absence of a chlorinating agent.

-

Experimental Protocol:

-

Acridone (4.01 g, 21 mmol) is dissolved in phosphorus oxychloride (105 mL, 1.13 mol).[11]

-

The mixture is refluxed for 12 hours.[11]

-

After completion, the solution is cooled and slowly poured into crushed ice.[11]

-

The pH is adjusted to a weak base using concentrated ammonium hydroxide, causing the product to precipitate.[11]

-

The solid is collected by filtration, washed with water, and dried. Purification by column chromatography yields 9-chloroacridine as fine yellow needle-like crystals with a yield of around 89%.[11]

-

Chemical Reactivity and Applications

The primary utility of 9-chloroacridine lies in the high reactivity of the C9-Cl bond towards nucleophilic substitution. The electron-withdrawing nature of the nitrogen atom in the acridine ring activates the 9-position for attack by nucleophiles. This allows for the straightforward introduction of various functional groups, leading to a vast library of derivatives.

Common nucleophiles that react with 9-chloroacridine include:

-

Amines (R-NH₂): To produce 9-aminoacridine derivatives, which are potent DNA intercalators and form the basis for many anticancer and antimalarial drugs.[2][14]

-

Phenols (Ar-OH): To yield 9-phenoxyacridine derivatives, which also exhibit significant biological activities.[14]

-

Alcohols/Alkoxides (R-OH/R-O⁻): To form 9-alkoxyacridines.[15]

These derivatization reactions have led to the development of numerous compounds with therapeutic applications:

-

Anticancer Agents: Many 9-aminoacridine derivatives are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.[2]

-

Antimalarial Drugs: As a precursor to quinacrine and other related compounds, 9-chloroacridine has been fundamental in the fight against malaria.[3][16]

-

Antimicrobial Agents: Derivatives have shown activity against various bacteria and parasites like Toxoplasma gondii.[3][15]

-

Fluorescent Probes: The acridine core is fluorescent, and derivatives of 9-chloroacridine have been explored for use in biomedical imaging.[1]

Conclusion

9-Chloroacridine is a compound of significant historical and practical importance in organic and medicinal chemistry. From its roots in the early exploration of coal tar derivatives to its central role in the synthesis of life-saving drugs, it remains a cornerstone intermediate. The straightforward and high-yielding synthetic protocols, combined with the versatile reactivity of the 9-chloro substituent, ensure that 9-chloroacridine will continue to be a valuable building block for the discovery and development of new therapeutic agents and functional materials.

References

- 1. kronika.ac [kronika.ac]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 6. Bernthsen Acridine Synthesis [drugfuture.com]

- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 8. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. clearsynth.com [clearsynth.com]

- 11. 9-Chloroacridine | 1207-69-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]

- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]

spectroscopic analysis of 9-Chloroacridine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Chloroacridine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering valuable data and experimental insights for researchers in medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 9-Chloroacridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of 9-Chloroacridine, typically recorded in deuterated chloroform (CDCl₃), reveals signals in the aromatic region corresponding to the protons of the acridine core. Due to the complexity of the overlapping signals in the aromatic region, the precise assignment of each proton can be challenging without advanced 2D NMR techniques. However, the expected chemical shift ranges are consistent with a substituted aromatic system.

Table 1: ¹H NMR Data for 9-Chloroacridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a precise, tabulated format in the searched sources. |

It is recommended to perform 2D NMR experiments such as COSY and HSQC for unambiguous assignment of the proton signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of 9-Chloroacridine. The spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts influenced by their position relative to the nitrogen atom and the chlorine substituent.

Table 2: ¹³C NMR Data for 9-Chloroacridine

| Chemical Shift (δ) ppm | Assignment |

| Specific chemical shift values are not readily available in the public domain and are often found in specialized databases such as SpectraBase. |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of 9-Chloroacridine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-Chloroacridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T1) is used.[1]

-

¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 9-Chloroacridine by measuring the absorption of infrared radiation. The spectrum displays characteristic bands corresponding to the vibrational modes of the aromatic rings and the C-Cl bond.

IR Spectral Data

The IR spectrum of 9-Chloroacridine is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for 9-Chloroacridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1475 | Medium-Weak | Aromatic C=C ring stretching |

| ~800-600 | Strong | C-Cl stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy

For solid samples like 9-Chloroacridine, the following methods are commonly employed:

-

KBr Wafer Method:

-

Grind a small amount of 9-Chloroacridine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. This technique is mentioned for 9-Chloroacridine in PubChem.[2]

-

-

Nujol Mull Method:

-

Grind a small amount of the sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

-

Spread the mull between two salt plates (e.g., NaCl or KBr) and acquire the spectrum. An IR spectrum of 9-Chloroacridine prepared as a Nujol mull is available on ChemicalBook.[3][4]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a suitable volatile solvent.

-

Drop the solution onto a salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 9-Chloroacridine, aiding in its identification and structural confirmation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 9-Chloroacridine exhibits a characteristic molecular ion peak and several fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion.

Table 4: Key Mass Spectrometry Data for 9-Chloroacridine (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 213 | Data not available | [M]⁺ (with ³⁵Cl), Molecular Ion |

| 215 | Data not available | [M+2]⁺ (with ³⁷Cl), Isotopic Molecular Ion |

| 178 | Data not available | [M - Cl]⁺ |

| 133 | Data not available | Fragment ion |

The ratio of the intensities of the M⁺ and M+2 peaks is approximately 3:1, which is characteristic for a compound containing one chlorine atom.

Fragmentation Pattern

Under electron ionization, 9-Chloroacridine first forms a molecular ion ([C₁₃H₈ClN]⁺˙). The most prominent fragmentation pathway involves the loss of a chlorine radical to form the stable acridinyl cation at m/z 178. Further fragmentation of the acridine ring system can lead to other smaller ions.

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of 9-Chloroacridine by GC-MS with electron ionization is as follows:

-

Sample Preparation: Prepare a dilute solution of 9-Chloroacridine in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of 9-Chloroacridine as a sharp peak.

-

-

Mass Spectrometry:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 9-Chloroacridine can be visualized as follows:

References

The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities. Among these, 9-chloroacridine serves as a crucial synthetic intermediate for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of 9-chloroacridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting the Core of Malignancy

9-Chloroacridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interact with DNA and inhibit key enzymes involved in cell proliferation and survival.[1][2] The planar tricyclic ring system of the acridine core allows these molecules to intercalate between the base pairs of DNA, leading to structural distortions that interfere with DNA replication and transcription.[1][3]

A primary mechanism of action for many anticancer 9-aminoacridine derivatives, synthesized from 9-chloroacridine, is the inhibition of topoisomerase I and II.[1][2][4] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptotic cell death.[1] Some derivatives have also been shown to target other cellular components, such as lysosomes and enzymes of the tricarboxylic acid cycle, highlighting the multi-target nature of these compounds.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 9-chloroacridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Acridine-biotin conjugate 7l | HepG2 (Hepatocellular carcinoma) | 5.99 | [6] |

| HCT-116 (Colon carcinoma) | 8.84 | [6] | |

| MCF-7 (Breast carcinoma) | 7.80 | [6] | |

| Acridine–thiosemicarbazone DL-08 | B16-F10 (Murine melanoma) | 14.79 | [4] |

| (E)-12 (9-phenoxyacridine derivative) | NCI 60-cell line screen (mean GI50) | 58.0 | [7] |

| N-(isopropyl)-9-(3-(trifluoromethyl)phenylamino)acridine-4-carboxamide (5a) | A-549 (Lung carcinoma) | - | [8] |

| HeLa (Cervical cancer) | - | [8] | |

| 9-anilinoacridine derivative 3 | Neutrophils (Lysosomal enzyme secretion) | 8.2 | [7] |

| Neutrophils (β-glucuronidase secretion) | 4.4 | [7] | |

| 9-phenoxyacridine derivative 4 | Rat peritoneal mast cells | 16-21 | [7] |

| 9-phenoxyacridine derivative 10 | Rat peritoneal mast cells | 16-21 | [7] |

| 9-phenoxyacridine derivative 11 | Rat peritoneal mast cells | 16-21 | [7] |

Note: "-" indicates that the qualitative activity was reported without a specific IC50 value in the provided search results.

Signaling Pathway of Topoisomerase II Inhibition by 9-Aminoacridine Derivatives

Caption: Inhibition of Topoisomerase II by 9-aminoacridine derivatives.

Antimicrobial and Antiparasitic Activities

Derivatives of 9-chloroacridine have also emerged as potent agents against a range of pathogenic microorganisms, including bacteria, fungi, and parasites. Their planar structure facilitates intercalation into microbial DNA, a mechanism that disrupts essential cellular processes.[9]

Antibacterial and Antifungal Activity

Several studies have documented the antibacterial and antifungal properties of 9-chloroacridine derivatives.[1][9][10] For instance, certain 1-nitro-9-aminoacridine derivatives have shown the ability to overcome fluconazole resistance in Candida albicans by targeting yeast topoisomerase II.[10] These compounds have also been found to inhibit hyphal growth and biofilm formation, which are crucial virulence factors for many pathogenic fungi.[10]

Antileishmanial and Anti-Toxoplasma gondii Activity

The antiparasitic potential of these compounds has been demonstrated against Leishmania infantum and Toxoplasma gondii.[11][12][13] The mechanism of action in Leishmania is thought to involve the targeting of DNA metabolism, with secondary effects on protein and lipid metabolism, suggesting a multi-target approach.[12][13] N-(9-acridinyl) amino acid derivatives have been specifically evaluated for their activity against T. gondii, with some compounds showing promising results.[11]

Quantitative Antimicrobial and Antiparasitic Activity Data

The following table presents the minimum inhibitory concentration (MIC) and cytotoxic concentration (CC50) values for selected 9-chloroacridine derivatives.

| Compound/Derivative | Organism/Cell Line | Activity (µM) | Measurement | Reference |

| IE6 (1-nitro-9-aminoacridine derivative) | Fluconazole-resistant C. albicans | 16-64 (µg/mL) | MIC | [10] |

| N-(9-acrydinil) amino acid derivatives | Vero cell line | 41.72 - 154.10 | CC50 | [11] |

| 7-substituted 9-chloro/9-amino-2-methoxyacridines | THP1 (human monocyte cell line) | >50 | IC50 | [12] |

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of 9-Chloroacridine DNA Intercalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Chloroacridine is a heterocyclic aromatic compound belonging to the acridine family, a class of molecules renowned for their potent biological activities, including antimalarial and anticancer properties. The primary mechanism through which many acridine derivatives exert their cytotoxic effects is by intercalating into the DNA double helix. This guide provides an in-depth technical overview of the DNA intercalation mechanism of 9-Chloroacridine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular signaling pathways.

DNA Intercalation Mechanism of 9-Chloroacridine

The planar tricyclic ring system of 9-Chloroacridine facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is primarily stabilized by π-π stacking interactions between the aromatic rings of the acridine core and the DNA base pairs. The intercalation of 9-Chloroacridine induces structural changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. Molecular docking studies have further supported the intercalative binding mode of 9-Chloroacridine into the DNA double helix.[1]

The interaction between 9-Chloroacridine and double-stranded DNA (dsDNA) has been shown to be a spontaneous process.[1] This suggests that the formation of the 9-Chloroacridine-DNA complex is thermodynamically favorable under physiological conditions.

Quantitative Data

The binding affinity and thermodynamic parameters of DNA intercalators are crucial for understanding the stability and nature of the drug-DNA complex. While comprehensive thermodynamic data for 9-Chloroacridine itself is limited, studies on closely related acridine derivatives provide valuable insights into the energetics of intercalation.

| Parameter | Value | Compound | Reference |

| Binding Constant (K) | 3.45 x 10⁵ M⁻¹ | 9-Chloroacridine | [1] |

| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol⁻¹ | N-substituted acridine-9-amines | [2] |

| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol⁻¹ | N-substituted acridine-9-amines | [2] |

| Entropy (TΔS) | -4.83 to 3.68 kcal·mol⁻¹ | N-substituted acridine-9-amines | [2] |

Table 1: Quantitative data for the interaction of 9-Chloroacridine and related acridine derivatives with DNA.

Experimental Protocols

The study of 9-Chloroacridine's interaction with DNA involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. The binding of an intercalator to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the maximum wavelength of absorption of the ligand.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 9-Chloroacridine in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8. The concentration of ctDNA is determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[3]

-

-

Titration:

-

Data Acquisition and Analysis:

-

Record the UV-Vis absorption spectrum (typically in the range of 300-500 nm for acridine derivatives) after each addition of DNA.[4]

-

The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.

-

Fluorescence Spectroscopy

Fluorescence quenching assays are highly sensitive for studying DNA binding. The intrinsic fluorescence of many intercalators is quenched upon binding to DNA due to the interaction with the nucleobases.

Methodology:

-

Preparation of Solutions:

-

Prepare solutions of 9-Chloroacridine and ctDNA in a suitable buffer as described for UV-Vis spectroscopy.

-

-

Titration:

-

Place a fixed concentration of 9-Chloroacridine in a quartz cuvette.

-

Successively add small aliquots of the ctDNA solution.

-

-

Data Acquisition and Analysis:

-

Excite the sample at the appropriate wavelength for 9-Chloroacridine and record the fluorescence emission spectrum.

-

The decrease in fluorescence intensity is monitored as a function of DNA concentration.

-

The binding constant and stoichiometry can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix can induce significant changes in the CD spectrum of the DNA.

Methodology:

-

Preparation of Solutions:

-

Sample Preparation:

-

Prepare samples containing a fixed concentration of ctDNA and varying concentrations of 9-Chloroacridine.

-

Incubate the samples to allow for complex formation.

-

-

Data Acquisition and Analysis:

-

Record the CD spectra in the far-UV region (typically 220-320 nm) using a quartz cuvette with a 1 cm path length.[5]

-

Changes in the positive band around 275 nm and the negative band around 245 nm of the B-form DNA spectrum are indicative of conformational changes upon intercalation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Methodology:

-

Preparation of Solutions:

-

Prepare solutions of 9-Chloroacridine and ctDNA in the same buffer, and thoroughly degas them before the experiment.

-

-

Titration:

-

Fill the sample cell of the calorimeter with the DNA solution.

-

Fill the injection syringe with the 9-Chloroacridine solution.

-

Perform a series of injections of the 9-Chloroacridine solution into the DNA solution while monitoring the heat released or absorbed.

-

-

Data Acquisition and Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

The data is then fitted to a suitable binding model to extract the thermodynamic parameters.

-

Visualization of Pathways and Workflows

DNA Intercalation Workflow

Caption: Workflow for investigating 9-Chloroacridine-DNA interaction.

Cellular Signaling Pathways Affected by Acridine Derivatives

DNA intercalation by acridine derivatives, such as 9-aminoacridine (a close analog of 9-chloroacridine), can trigger a cascade of cellular events, impacting key signaling pathways that regulate cell survival, proliferation, and apoptosis.[6]

Caption: Acridine derivatives impact key cancer-related signaling pathways.

Inhibition of Topoisomerase II

Acridine derivatives are also known to function as topoisomerase II inhibitors.[7][8][9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By intercalating into DNA, acridines can interfere with the function of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This results in the accumulation of DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

Caption: Acridines inhibit Topoisomerase II, leading to apoptosis.

Conclusion

The DNA intercalation of 9-Chloroacridine is a multifaceted process with significant implications for its biological activity. The planar acridine core readily inserts between DNA base pairs, a process that is thermodynamically favorable. This interaction not only physically obstructs DNA metabolic processes but also triggers cellular signaling cascades that can culminate in cell death. The inhibition of topoisomerase II represents a key downstream consequence of this intercalation. A thorough understanding of these mechanisms, supported by robust biophysical and cellular studies, is paramount for the rational design and development of next-generation acridine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]

- 6. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of topoisomerase II as pH-dependent modulators of etoposide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 9-Chloroacridine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 9-Chloroacridine in various solvents. Given the limited publicly available quantitative data for this specific compound, this document serves as a procedural framework for researchers to conduct their own empirical studies. The protocols and data presentation formats provided herein are designed to meet the rigorous standards of pharmaceutical and chemical research.

Introduction to 9-Chloroacridine

9-Chloroacridine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including anticancer and antimalarial agents.[1] Its planar structure allows for intercalation into DNA, a mechanism central to the therapeutic action of many of its derivatives.[1] A thorough understanding of its solubility and stability is paramount for its effective use in medicinal chemistry, process development, and formulation science.

Physicochemical Properties of 9-Chloroacridine:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈ClN | [2][3][4][5] |

| Molecular Weight | 213.66 g/mol | [3] |

| Appearance | Yellow to brown solid | |

| Melting Point | 116-120 °C | [6] |

| CAS Number | 1207-69-8 | [2][4][5] |

Solubility of 9-Chloroacridine

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and route of administration of a drug substance. The solubility of 9-Chloroacridine, like many heterocyclic compounds, is highly dependent on the nature of the solvent, temperature, and pH.

Predicted Aqueous Solubility

Data Presentation: Solubility Profile

When determining the solubility of 9-Chloroacridine, it is essential to present the data in a clear and organized manner. The following table provides a template for summarizing quantitative solubility data.

Table 1: Solubility of 9-Chloroacridine in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 9-Chloroacridine in a selection of solvents at controlled temperatures.

Materials:

-

9-Chloroacridine

-

Selected solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, water, buffered solutions)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters with a compatible membrane, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 9-Chloroacridine to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 9-Chloroacridine in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of 9-Chloroacridine in the original solvent, taking into account the dilution factor.

Stability of 9-Chloroacridine

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Stability Profile

The results of stability studies should be tabulated to facilitate the identification of degradation trends.

Table 2: Stability of 9-Chloroacridine in Solution under Different Conditions

| Solvent | Condition | Time (days) | Initial Assay (%) | Final Assay (%) | % Degradation | Degradation Products (if identified) |

| Methanol | 25 °C / Ambient Light | 0 | 100 | Data to be determined | Data to be determined | Data to be determined |

| 7 | Data to be determined | Data to be determined | Data to be determined | |||

| 14 | Data to be determined | Data to be determined | Data to be determined | |||

| Water (pH 7) | 40 °C / Dark | 0 | 100 | Data to be determined | Data to be determined | Data to be determined |

| 7 | Data to be determined | Data to be determined | Data to be determined | |||

| 14 | Data to be determined | Data to be determined | Data to be determined | |||

| 0.1 M HCl | 40 °C / Dark | 0 | 100 | Data to be determined | Data to be determined | Data to be determined |

| 1 | Data to be determined | Data to be determined | Data to be determined | |||

| 3 | Data to be determined | Data to be determined | Data to be determined | |||

| 0.1 M NaOH | 40 °C / Dark | 0 | 100 | Data to be determined | Data to be determined | Data to be determined |

| 1 | Data to be determined | Data to be determined | Data to be determined | |||

| 3 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols for Stability Studies

3.2.1. Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of 9-Chloroacridine in solid-state and in solution at elevated temperatures.

Procedure:

-

Solid State: Place a known amount of solid 9-Chloroacridine in a vial and store it in a temperature-controlled oven at a specified temperature (e.g., 60 °C, 80 °C).

-

In Solution: Prepare solutions of 9-Chloroacridine in various solvents and store them in sealed vials at elevated temperatures.

-

Time Points: At specified time intervals, withdraw samples and analyze them for the remaining amount of 9-Chloroacridine and the formation of any degradation products using a stability-indicating HPLC method.

3.2.2. Photostability

Objective: To assess the stability of 9-Chloroacridine upon exposure to light, following ICH Q1B guidelines.[1][7][8][9]

Procedure:

-

Sample Preparation: Expose solid 9-Chloroacridine and its solutions in transparent containers to a light source that provides a combination of visible and UV light.

-

Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.

-

Exposure Conditions: The exposure should be for a specified duration or until a certain light energy exposure is reached.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, assay, and degradation products.

3.2.3. Stability in Acidic and Basic Conditions (Hydrolytic Stability)

Objective: To determine the rate and extent of degradation of 9-Chloroacridine in acidic and basic solutions.

Procedure:

-

Solution Preparation: Prepare solutions of 9-Chloroacridine in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubation: Store the solutions at a controlled temperature.

-

Sampling and Neutralization: At various time points, withdraw aliquots and immediately neutralize them to stop the degradation reaction.

-

Analysis: Analyze the neutralized samples by HPLC to determine the concentration of the remaining 9-Chloroacridine and any degradation products.

Signaling Pathways and Logical Relationships

While 9-Chloroacridine itself is primarily a synthetic intermediate, its derivatives are known to interact with biological systems, most notably through DNA intercalation. The logical relationship for its utility in drug discovery stems from its chemical reactivity, allowing for the synthesis of a diverse library of acridine-based compounds for biological screening.

Conclusion

This technical guide has outlined the essential experimental protocols and data management practices for characterizing the solubility and stability of 9-Chloroacridine. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies presented here provide a robust framework for researchers to generate this critical information. A thorough understanding of these properties is indispensable for the successful application of 9-Chloroacridine in the synthesis of novel therapeutic agents and for the development of stable and effective pharmaceutical formulations.

References

- 1. kronika.ac [kronika.ac]

- 2. Acridine, 9-chloro- [webbook.nist.gov]

- 3. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. Colorimetric determination of some sulfonamides with 9-chloroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the release of novel acridine derivative supported onto Y zeolite | RePhyChem [dspace.ffh.bg.ac.rs]

CAS number and molecular structure of 9-Chloroacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloroacridine is a heterocyclic aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure allows it to intercalate with DNA, a property that has been extensively exploited in the development of antimicrobial, anticancer, antiviral, and antiparasitic agents.[1] This technical guide provides an in-depth overview of the core chemical and physical properties of 9-Chloroacridine, its synthesis, reactivity, and its significant role in medicinal chemistry. Detailed experimental protocols and a summary of its impact on key cellular signaling pathways are also presented to facilitate further research and drug development endeavors.

Core Properties of 9-Chloroacridine

9-Chloroacridine, with the CAS number 1207-69-8, is a yellow crystalline solid.[2][3] Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1207-69-8 | [2][4][5][6][7][8] |

| Molecular Formula | C13H8ClN | [2][4][6][7][8] |

| Molecular Weight | 213.66 g/mol | [2][4][6][8] |

| Melting Point | 116-120 °C | [2][5] |

| Boiling Point | 346.74°C (estimate) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| IUPAC Name | 9-chloroacridine | [8] |

| Synonyms | 9-chloracridine, Acridine, 9-chloro- | [2][6][7] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts (δ) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 8.34–8.32 (d, 2H), 8.2–8.1 (d, 2H), 7.77–7.73 (t, 2H), 7.58–7.54 (m, 2H) | [3] |

| IR (KBr) cm⁻¹ | 3464, 3085, 3029, 2899, 1633, 1583, 1521, 1473, 1373, 1275, 1159, 1113, 1034 | [3] |

Synthesis and Reactivity

The primary route for the synthesis of 9-Chloroacridine involves the cyclization of N-phenylanthranilic acid followed by chlorination using phosphorus oxychloride.[3][9] It is a versatile precursor for a variety of 9-substituted acridines through nucleophilic substitution reactions.[1][10]

Synthesis of 9-Chloroacridine from N-phenylanthranilic acid

A common and effective method for the laboratory-scale synthesis of 9-Chloroacridine is the reaction of N-phenylanthranilic acid with phosphorus oxychloride.[3]

Reactivity and Derivatization

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse range of derivatives by reacting 9-Chloroacridine with various nucleophiles such as amines, phenols, and amino acids.[1][10][11]

Experimental Protocols

Synthesis of 9-Chloroacridine

This protocol is adapted from a literature procedure.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-phenylanthranilic acid (0.023 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (0.176 mol) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice.

-

Neutralization: Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to a weakly basic pH.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 9-Chloroacridine.

Synthesis of 9-Anilinoacridine Derivatives

This is a general procedure for the synthesis of 9-anilinoacridine derivatives from 9-Chloroacridine.[3]

-

Reaction Setup: Dissolve 9-Chloroacridine (0.001 mol) in phenol at 100 °C in a round-bottom flask under a nitrogen atmosphere.

-

Nucleophile Addition: Add the desired primary amine (0.001 mol) to the reaction mixture.

-

Reflux: Reflux the mixture for 2 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature. Dissolve the residue in ethanol and pour it into diethyl ether to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with diethyl ether, and dry. The product can be further purified by recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3]

Biological Applications and Signaling Pathways

Derivatives of 9-Chloroacridine, particularly 9-aminoacridines, have demonstrated a broad spectrum of biological activities, including significant anticancer properties.[1][3] These compounds are known to exert their effects through various mechanisms, including DNA intercalation and modulation of key cellular signaling pathways.[1]

Anticancer Activity

Numerous studies have reported the potent anticancer effects of 9-aminoacridine derivatives against various cancer cell lines.[3][12] For instance, certain 9-anilinoacridine derivatives have shown cytotoxic effects on lung (A-549) and cervical (HeLa) cancer cell lines.[3]

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 7 (a 9-anilinoacridine derivative) | HeLa | 31.25 | [3] |

| Compound 7 (a 9-anilinoacridine derivative) | A-549 | 36.25 | [3] |

| Compound 9 (a 9-anilinoacridine derivative) | HeLa | 13.75 | [3] |

| Compound 9 (a 9-anilinoacridine derivative) | A-549 | 18.75 | [3] |

Impact on Cellular Signaling Pathways

9-Aminoacridine-based drugs have been shown to target several critical signaling pathways involved in cancer cell proliferation and survival. These include the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[13] Furthermore, 9-aminoacridine has been identified as an inhibitor of ribosome biogenesis.[14]

References

- 1. kronika.ac [kronika.ac]

- 2. 9-Chloroacridine | 1207-69-8 [chemicalbook.com]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Acridine, 9-chloro- [webbook.nist.gov]

- 7. Acridine, 9-chloro- [webbook.nist.gov]

- 8. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected reactivity of the 9-aminoacridine chromophore in guanidylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]